molecular formula C21H15N3O B3030395 4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol CAS No. 89972-79-2

4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol

Cat. No.: B3030395
CAS No.: 89972-79-2
M. Wt: 325.4
InChI Key: MVGFLLZPRCSFIY-UHFFFAOYSA-N
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Description

4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenol is a phenolic compound with a unique structure that includes multiple pyridine rings. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a range of chemical reactions, making it a versatile compound for research and industrial purposes.

Biochemical Analysis

Biochemical Properties

Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- plays a pivotal role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with phenol hydroxylase, an enzyme involved in the hydroxylation of phenolic compounds . The interaction between Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- and phenol hydroxylase is crucial for the metabolic processing of phenolic substrates. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity and interactions with other biomolecules.

Cellular Effects

Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways . Furthermore, Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- has been observed to affect mitochondrial function, leading to alterations in cellular energy metabolism and apoptosis.

Molecular Mechanism

The molecular mechanism of action of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound can bind to metal ions, forming coordination complexes that can inhibit or activate specific enzymes . For example, the binding of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- to metal ions can inhibit the activity of certain metalloenzymes, thereby affecting cellular processes that depend on these enzymes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and pharmacological properties . At higher doses, Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- can cause adverse effects, including oxidative stress, cellular damage, and toxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- is involved in various metabolic pathways, particularly those related to the metabolism of phenolic compounds. This compound interacts with enzymes such as phenol hydroxylase, which catalyzes the hydroxylation of phenolic substrates . Additionally, Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The interaction of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- with transporters and binding proteins can affect its localization and accumulation within cells, influencing its biochemical activity and effects on cellular function.

Subcellular Localization

Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . The subcellular localization of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- is influenced by targeting signals and post-translational modifications that direct it to specific organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol typically involves the use of nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-acetylpyridine with 4-dimethylaminobenzaldehyde . The reaction conditions often require the presence of a base and a solvent, such as ethanol or methanol, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of nucleophilic aromatic substitution and the use of appropriate catalysts and solvents can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenol is unique due to its combination of multiple pyridine rings and a phenolic group. This structure allows it to participate in a wide range of chemical reactions and provides it with diverse biological activities.

Properties

IUPAC Name

4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c25-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-22-18)24-21(14-16)19-6-2-4-12-23-19/h1-14,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGFLLZPRCSFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463895
Record name Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89972-79-2
Record name Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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